

# N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide CAS number 156353-01-4

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## Compound of Interest

Compound Name: *N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide*

Cat. No.: B175082

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## N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide: A Technical Overview

CAS Number: 156353-01-4

### Introduction

**N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide**, commonly referred to as a Weinreb amide, is a chemical compound with the CAS number 156353-01-4. This molecule incorporates a tetrahydropyran ring, a common scaffold in medicinal chemistry, and a Weinreb amide functional group. Weinreb amides are notable for their utility as versatile intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes. Their stability and reactivity with organometallic reagents make them valuable tools in the construction of complex molecules, including active pharmaceutical ingredients. This technical guide provides an overview of the available data for **N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide**, including its properties and a representative synthetic protocol.

## Physicochemical Properties

Quantitative data for **N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide** is limited in publicly accessible literature. The following table summarizes available data from chemical suppliers.

Property	Value	Source
CAS Number	156353-01-4	Generic
Molecular Formula	C8H15NO3	[1]
Molecular Weight	173.21 g/mol	[1]
SMILES Code	CON(C)C(=O)C1CCOCC1	[1]
MDL Number	MFCD07370048	[1]
InChI Key	QURBKRFUFINPQC-UHFFFAOYSA-N	[1]
PubChem ID	23144693	[1]

## Synthesis

A specific, detailed experimental protocol for the synthesis of **N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide** is not readily available in peer-reviewed literature. However, the general synthesis of N-methoxy-N-methylamides (Weinreb amides) from carboxylic acids is a well-established transformation. The following is a representative experimental protocol that can be adapted for the synthesis of the title compound from tetrahydro-2H-pyran-4-carboxylic acid. This method utilizes phosphorus oxychloride ( $\text{POCl}_3$ ) as an activator.[2]

## Representative Experimental Protocol: Synthesis of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide

Materials:

- Tetrahydro-2H-pyran-4-carboxylic acid
- N,O-Dimethylhydroxylamine hydrochloride
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous

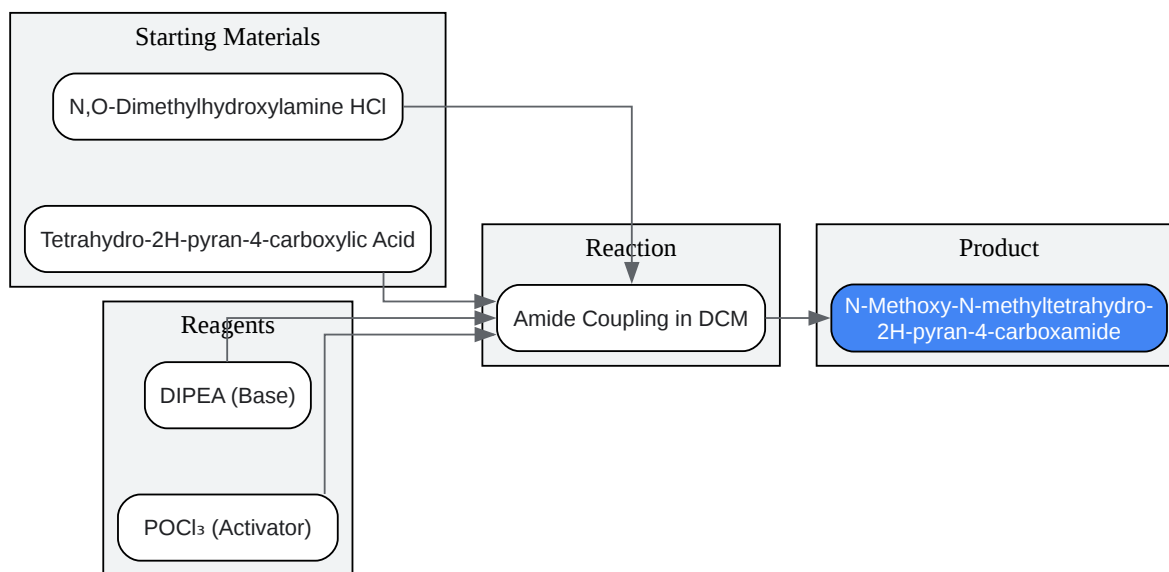
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer

#### Procedure:

- To a solution of tetrahydro-2H-pyran-4-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and N,N-diisopropylethylamine (3.0 equivalents).
- Cool the resulting mixture to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel to afford the pure **N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide**.

## Synthetic Workflow

The synthesis of **N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide** from its corresponding carboxylic acid can be visualized as a straightforward workflow involving the activation of the carboxylic acid followed by amidation.



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Caption: General workflow for the synthesis of the target Weinreb amide.

## Applications in Drug Development and Research

While specific applications for **N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide** are not documented in the available literature, its structural motifs suggest its potential as a synthetic intermediate in drug discovery. The tetrahydropyran ring is a common feature in many biologically active compounds. The Weinreb amide functionality allows for the straightforward introduction of various substituents through reaction with organometallic reagents, enabling the synthesis of a library of ketone derivatives. These ketones can then be further elaborated to generate diverse molecular architectures for screening in various biological assays.

## Safety Information

Safety data for **N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide** is not extensively detailed. However, based on the GHS pictograms provided by some suppliers, the compound may be harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this chemical. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) from the supplier.

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## References

- 1. 156353-01-4 | N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide | Amides | Ambeed.com [ambeed.com]
- 2. A facile one-pot synthesis of weinreb amides from carboxylic acids with poCl3 [wisdomlib.org]
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